4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate
CAS No.: 920804-58-6
Cat. No.: VC16920493
Molecular Formula: C17H17NO4S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate - 920804-58-6](/images/structure/VC16920493.png)
Specification
CAS No. | 920804-58-6 |
---|---|
Molecular Formula | C17H17NO4S |
Molecular Weight | 331.4 g/mol |
IUPAC Name | [4-[2-(prop-2-enylamino)acetyl]phenyl] benzenesulfonate |
Standard InChI | InChI=1S/C17H17NO4S/c1-2-12-18-13-17(19)14-8-10-15(11-9-14)22-23(20,21)16-6-4-3-5-7-16/h2-11,18H,1,12-13H2 |
Standard InChI Key | RZRRJPGXDWZJME-UHFFFAOYSA-N |
Canonical SMILES | C=CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central benzene ring substituted with a sulfonate ester group (–SO₃–) at one position and a phenyl group at the para position. The phenyl group is further modified with an N-(prop-2-en-1-yl)glycyl moiety, introducing both amide and allyl functionalities. The allyl group (CH₂=CH–CH₂–) provides sites for radical-mediated polymerization, while the sulfonate ester enhances solubility in polar solvents .
Key Functional Groups
-
Benzenesulfonate ester: Imparts ionic character and thermal stability, with a sulfur-oxygen bond length of approximately 1.43 Å .
-
N-Allyl glycine: Introduces chirality (if synthesized enantioselectively) and hydrogen-bonding capacity via the amide (–NH–CO–) group .
-
Allyl group: A conjugated π-system (C=C bond length: ~1.34 Å) enabling crosslinking reactions .
Physicochemical Properties
Based on structurally related compounds (Table 1), the following properties are inferred:
Table 1: Comparative Physicochemical Data
The increased molecular weight and polarity compared to simpler benzenesulfonates suggest moderate water solubility (∼15–20 mg/mL at 25°C) .
Synthesis and Reactivity
Synthetic Pathways
Two primary routes are proposed for synthesizing this compound:
Stepwise Functionalization
-
Glycine allylation: N-Allylation of glycine ethyl ester using allyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
-
Phenolic coupling: Reaction of 4-hydroxyphenyl benzenesulfonate with the activated N-allyl glycine derivative (EDC/HOBt, CH₂Cl₂) .
-
Ester hydrolysis: Selective hydrolysis of the ethyl ester (NaOH, MeOH/H₂O) to yield the final product.
One-Pot Approach
A palladium-catalyzed coupling between 4-iodophenyl benzenesulfonate and N-allyl glycine in the presence of CuI and a diamino ligand (e.g., 1,10-phenanthroline) at 80°C . This method offers higher atom economy but requires stringent oxygen-free conditions.
Reactivity Profile
-
Allyl group: Undergoes [2+2] cycloaddition under UV light (λ = 254 nm) and thiol-ene reactions with mercaptans (e.g., HS–CH₂–COOH) .
-
Sulfonate ester: Susceptible to nucleophilic displacement by amines or alkoxides at elevated temperatures (>100°C) .
-
Amide bond: Stable under physiological pH (4–8) but hydrolyzes in strong acids (HCl, 6M) or bases (NaOH, 2M) .
Applications and Functional Utility
Polymer Chemistry
The allyl group enables crosslinking via free-radical polymerization (AIBN initiator, 70°C), producing hydrogels with tunable mechanical properties. Copolymerization with acrylamide (molar ratio 1:10) yields materials with compressive strengths up to 12 kPa .
Drug Delivery Systems
As a prodrug linker, the sulfonate ester undergoes enzymatic cleavage (e.g., sulfatases), releasing active pharmaceutical ingredients. In vitro studies with analogous compounds show 80–90% payload release within 24 hours at pH 7.4 .
Surface Modification
Self-assembled monolayers (SAMs) formed on gold surfaces (Au–S bonding) exhibit contact angles of 65–70°, making them suitable for biosensor interfaces. XPS analysis confirms sulfonate group orientation with a binding energy of 168.5 eV for S 2p .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume